molecular formula C14H13N5O2S B14938826 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B14938826
M. Wt: 315.35 g/mol
InChI Key: BILJXSYJMWDRFP-UHFFFAOYSA-N
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Description

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the reaction of 4,5-dimethylthiazole with 4-oxo-1,2,3-benzotriazine-3-acetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, thiazolidines, and benzotriazine derivatives, each with potential biological activities .

Scientific Research Applications

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C14H13N5O2S/c1-8-9(2)22-14(15-8)16-12(20)7-19-13(21)10-5-3-4-6-11(10)17-18-19/h3-6H,7H2,1-2H3,(H,15,16,20)

InChI Key

BILJXSYJMWDRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C

Origin of Product

United States

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